delta-Opioid receptor peptide trifluoroacetate salt
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Overview
Description
Delta-Opioid receptor peptide trifluoroacetate salt is a synthetic peptide that acts as an agonist for the delta-opioid receptor. This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and other physiological processes. The compound is often used in scientific research to study the delta-opioid receptor’s function and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta-opioid receptor peptide trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Delta-opioid receptor peptide trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, affecting its activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
Delta-opioid receptor peptide trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Helps in understanding the role of delta-opioid receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential in pain management and treatment of neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting the delta-opioid receptor
Mechanism of Action
Delta-opioid receptor peptide trifluoroacetate salt exerts its effects by binding to the delta-opioid receptor, a GPCR. Upon binding, it activates the receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. This activation triggers downstream signaling pathways that modulate pain perception, mood, and other physiological responses. The receptor’s activation also involves the recruitment of beta-arrestins, which mediate receptor internalization and desensitization .
Comparison with Similar Compounds
Similar Compounds
SNC80: A selective delta-opioid receptor agonist.
Naltrindole: A delta-opioid receptor antagonist.
DPDPE: Another synthetic peptide agonist for the delta-opioid receptor.
Uniqueness
Delta-opioid receptor peptide trifluoroacetate salt is unique due to its specific peptide sequence and trifluoroacetate salt form, which can influence its solubility and stability. Compared to other delta-opioid receptor agonists, it may offer distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLEUJNZXTNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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